molecular formula C20H16Cl2N4 B15109885 N,3-bis(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N,3-bis(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15109885
M. Wt: 383.3 g/mol
InChI Key: MCLWGUZGXBVUIW-UHFFFAOYSA-N
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Description

N,3-bis(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorophenyl groups and the pyrazolo[1,5-a]pyrimidine core structure contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-bis(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3-amino-2,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction mixture is then heated to promote cyclization, forming the desired pyrazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,3-bis(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,3-bis(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation, differentiation, and apoptosis. This makes it a potential candidate for the treatment of diseases such as cancer and inflammatory disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3-bis(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern with chlorophenyl groups and its unique pyrazolo[1,5-a]pyrimidine core. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C20H16Cl2N4

Molecular Weight

383.3 g/mol

IUPAC Name

N,3-bis(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H16Cl2N4/c1-12-11-18(24-17-9-7-16(22)8-10-17)26-20(23-12)19(13(2)25-26)14-3-5-15(21)6-4-14/h3-11,24H,1-2H3

InChI Key

MCLWGUZGXBVUIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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